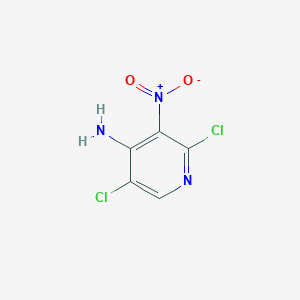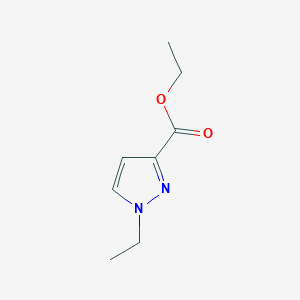
2-N-Cbz-Propan-1,2-diamin-hydrochlorid
Übersicht
Beschreibung
2-N-Cbz-Propane-1,2-diamine hydrochloride, also known by its CAS Number 1179533-31-3, is a chemical compound with the linear formula C11H16N2O2 . It has a molecular weight of 208.26 .
Molecular Structure Analysis
The molecular structure of 2-N-Cbz-Propane-1,2-diamine hydrochloride is represented by the formula C11H17ClN2O2 . It has an average mass of 244.718 Da and a monoisotopic mass of 244.097855 Da .Wissenschaftliche Forschungsanwendungen
Synthese komplexer Verbindungen
„2-N-Cbz-Propan-1,2-diamin-hydrochlorid“ kann zur Synthese komplexer Verbindungen verwendet werden. Zum Beispiel wurde es bei der Herstellung von Schiff-Base-Liganden verwendet, die von o-Hydroxyaldehyden abgeleitet sind . Diese Liganden wurden zur Synthese von Metallkomplexen von Fe3+, Ni2+ und Cd2+ verwendet .
Antibakterielle Anwendungen
Die Metallkomplexe, die unter Verwendung von Schiff-Base-Liganden synthetisiert wurden, die von „this compound“ abgeleitet sind, haben eine antibakterielle Aktivität gezeigt . Einige dieser Komplexe erwiesen sich als mäßig wirksam gegen ausgewählte menschliche pathogene Bakterien .
Forschung und Entwicklung
Diese Verbindung wird häufig in Forschungs- und Entwicklungsumgebungen verwendet, insbesondere in Chemie-Laboren. Sie wird bei der Synthese verschiedener anderer Verbindungen verwendet und kann als Baustein bei der Herstellung komplexerer Moleküle dienen .
Industrielle Anwendungen
In industriellen Umgebungen kann „this compound“ bei der Herstellung verschiedener Produkte verwendet werden. Seine Eigenschaften machen es zu einem wertvollen Bestandteil bei der Synthese bestimmter Materialtypen .
Bildungszwecke
In Bildungseinrichtungen kann diese Verbindung verwendet werden, um verschiedene chemische Reaktionen und Prinzipien zu demonstrieren. Sie kann in Laborversuchen verwendet werden, um Studenten Konzepte wie die Synthese komplexer Verbindungen und die antibakterielle Aktivität zu vermitteln .
Pharmazeutische Forschung
Angesichts seiner potenziellen antibakteriellen Eigenschaften könnte „this compound“ für die pharmazeutische Forschung von Interesse sein. Weitere Studien könnten seine potenzielle Verwendung bei der Entwicklung neuer Medikamente oder Behandlungen untersuchen .
Wirkmechanismus
The mechanism of action of 2-N-Cbz-Propane-1,2-diamine hydrochloride is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the primary amine group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-N-Cbz-Propane-1,2-diamine hydrochloride. However, it has been reported to have low toxicity and is not known to have any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-N-Cbz-Propane-1,2-diamine hydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds, and its unique properties make it a valuable tool for researchers. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-N-Cbz-Propane-1,2-diamine hydrochloride in scientific research. One area of interest is the synthesis of novel peptidomimetics and metal-organic frameworks using this compound. Another area of interest is the development of new synthetic methods for the production of 2-N-Cbz-Propane-1,2-diamine hydrochloride and related compounds. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Eigenschaften
IUPAC Name |
benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634649 | |
| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-49-9 | |
| Record name | Carbamic acid, N-(2-amino-1-methylethyl)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)







![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)



